Tripalmitin

Descripción

Propiedades

IUPAC Name |

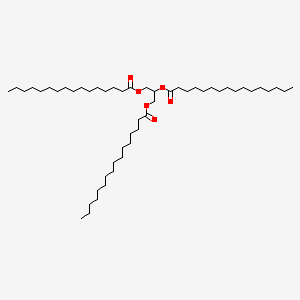

2,3-di(hexadecanoyloxy)propyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIQBQSYATKKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H98O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046169 | |

| Record name | Tripalmitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Acros Organics MSDS], Solid | |

| Record name | Tripalmitin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18399 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(16:0/16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

555-44-2 | |

| Record name | Tripalmitin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tripalmitin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripalmitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tripalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPALMITIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D133ZRF50U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(16:0/16:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Tripalmitin Metabolism and Biological Roles

Cellular Storage and Dynamics

Lipid Droplet Formation and Function

Lipotoxicity Mitigation through Tripalmitin Storage

Excess accumulation of fatty acids, particularly saturated fatty acids like palmitic acid, can lead to cellular dysfunction and death, a phenomenon known as lipotoxicity. mdpi.comresearchgate.netpnas.orguniroma1.it However, the conversion of these potentially toxic free fatty acids into triglycerides and their subsequent storage in lipid droplets is recognized as an endogenous protective mechanism. mdpi.comresearchgate.netpnas.orguniroma1.itfrontierspartnerships.orgsochob.clahajournals.orgcapes.gov.brmdpi.com

Studies have shown that while excess palmitic acid can induce lipotoxicity and apoptosis in various cell types, including liver cells, pancreatic beta-cells, and cardiomyocytes, its incorporation into triglyceride pools can mitigate these harmful effects. mdpi.comresearchgate.netpnas.orgcapes.gov.brmdpi.comnih.govkarger.comnih.gov For instance, in cultured cells, oleic acid (a monounsaturated fatty acid) can rescue palmitate-induced apoptosis by promoting the channeling of palmitate into triglyceride stores, thereby diverting it from pathways leading to apoptosis. researchgate.netpnas.org This suggests that triglyceride accumulation, including this compound formation, acts as a buffer, sequestering toxic lipids away from other organelles like mitochondria and the endoplasmic reticulum. uniroma1.itfrontierspartnerships.org The magnitude of triglyceride accumulation has been directly correlated with cell survival in the face of high palmitic acid concentrations. pnas.org

The enzyme diacylglycerol acyltransferase 1 (DGAT1), which is crucial for triacylglycerol synthesis, plays a key role in this protective mechanism. Overexpression of DGAT1 in lipotoxic models has been shown to reverse cardiac dysfunction despite increased lipid accumulation, highlighting that triglycerides themselves may not be inherently toxic and that lipid droplet formation serves a protective function. ahajournals.org Conversely, impaired triglyceride synthesis can lead to lipotoxicity even from unsaturated fatty acids. pnas.org

Crystalline Triglyceride Formation in Cells

Under specific conditions, triglycerides, particularly this compound, can form crystalline structures within cells. Research has demonstrated the rapid deposition of triglycerides in isolated rat hepatocytes. When liver cells were incubated with palmitic acid, a significant accumulation of peculiar spicules permeated the cytoplasm instead of typical lipid droplets. citeab.com These inclusions appeared as swirled threads, thick elongated angular plates, and needles, some exhibiting longitudinal osmiophilic bands. citeab.com

Polarized light microscopy revealed these birefringent structures to be anisotropic crystalline deposits, indicating their crystalline nature. citeab.com Molecular species analysis confirmed that these spicules were almost exclusively composed of this compound, formed through the incorporation of [1-14C]palmitic acid. citeab.com These findings document the formation and development of crystalline triglycerides in living cells, providing a unique system for studying cellular lipid synthesis, transport, and deposition. citeab.com

The crystallization of triglycerides can occur in different polymorphic forms (α, β', and β), each possessing distinct subcellular structures and melting temperatures. The α form is the least stable, transforming into the more stable β' form, which then transitions into the most stable β form. capes.gov.br Studies on binary mixtures of triglycerides, such as this compound (PPP) and tristearin (B179404) (SSS), have investigated their crystallization behavior and polymorphic transitions. mdpi.comclevelandclinic.org

Physiological and Pathophysiological Implications

Role in Dietary Fat and Health

This compound, as a component of dietary fats, plays a significant role in human health and metabolism. It is a saturated fat and a major component of palm oil, as well as being found in various animal products like meats, cheeses, butter, and other dairy products. atamanchemicals.com As a triglyceride, this compound serves as an energy storage molecule in both animals and plants. nih.gov Research involving this compound contributes to understanding the broader impact of saturated fats on health and metabolism. wikipedia.org

Impact on Lipoprotein Metabolism

Dietary intake of this compound, as a representative saturated fatty acid, significantly influences plasma lipoprotein metabolism. Studies in hamsters have shown that diets rich in this compound can increase plasma low-density lipoprotein (LDL) and high-density lipoprotein (HDL) cholesterol levels in a concentration-dependent manner. uniroma1.it Specifically, increasing the absolute amount of dietary palmitic acid (from which this compound is derived) has been observed to increase LDL-cholesterol more than myristic or stearic acid. uniroma1.it These effects may be mediated through specific modulation of the expression of the LDL receptor and apolipoprotein B genes. uniroma1.it

The interaction between dietary this compound and dietary cholesterol has a notable impact on lipoprotein profiles. In studies examining the interactive effects of different saturated fatty acids with dietary cholesterol, the presence of this compound showed the largest increases in cholesterol concentration within very-low-density lipoprotein (VLDL) and LDL fractions. mdpi.comresearchgate.netatamanchemicals.comnih.govnih.gov For instance, in hamsters, the increase in VLDL and LDL cholesterol between the lowest and highest dietary cholesterol groups was 129% and 38% respectively, when this compound was present in the diet. mdpi.comresearchgate.netnih.govnih.gov

Furthermore, as dietary cholesterol intake increases, palmitic acid (and thus this compound) tends to become more hypercholesterolemic. mdpi.comresearchgate.netatamanchemicals.comnih.govnih.gov This effect is associated with a reduced capacity for the liver to store cholesterol ester. mdpi.comresearchgate.netatamanchemicals.comnih.govnih.gov

Postprandial lipid metabolism, the processing of dietary fats after a meal, is significantly influenced by the presence of this compound. Stable isotope tracer methodologies, utilizing labeled this compound (e.g., [1,1,1-13C]this compound), have been employed to examine the postprandial metabolism of dietary lipids. ahajournals.orgcore.ac.ukoup.comnih.gov

These studies have revealed that the magnitude of postprandial lipaemia (PPL) and subsequent lipid oxidation can be manipulated by altering the macronutrient composition of a meal containing labeled this compound. core.ac.uk For example, consuming a high-fat meal leads to an increase in PPL and lipid oxidation. core.ac.uk The clearance of dietary lipids, particularly chylomicrons containing absorbed triglycerides like this compound, is a crucial aspect of postprandial metabolism. Lower levels of 13C-palmitic acid in the triglyceride fraction indicate more efficient chylomicron clearance, while higher levels of 13CO2 in the breath suggest more efficient oxidation of dietary-derived lipid. oup.com

Research has also highlighted differences in postprandial lipid metabolism based on physiological states. For instance, the premenopausal advantage in dietary lipid clearance observed in healthy women is not seen in premenopausal women with type 2 diabetes. oup.com This impaired clearance in diabetic women is likely to contribute to an atherogenic lipoprotein profile. oup.com

Association with Metabolic Disorders

The accumulation and metabolism of this compound have been implicated in the pathogenesis and progression of several metabolic disorders, particularly those characterized by lipotoxicity.

Pancreatic Beta Cell Dysfunction and Diabetes: Long-term exposure of pancreatic beta cells to saturated fatty acids, such as palmitic acid, can lead to cellular dysfunction and apoptosis, a phenomenon known as lipotoxicity, which may contribute to obesity-related diabetes. In in vitro studies using insulin-producing INS1 cells, palmitic acid is converted within the endoplasmic reticulum (ER) into solid this compound. This intracellular accumulation of this compound, characterized by its high melting point (>65°C), has been shown to induce ER stress proteins and signal apoptosis. This suggests that the physicochemical properties of this compound could be a direct cause of lipid-induced apoptosis in beta cells. nih.govcapes.gov.br

Table 1: Effects of Fatty Acids on INS1 Beta Cells (In Vitro)

| Fatty Acid (0.5 mmol/l) | Glucose-Stimulated Insulin (B600854) Secretion | Cytotoxicity | Intracellular Triglyceride Composition | ER Morphology |

| Palmitic Acid | Inhibited | Evident (p<0.05) | Largely this compound | Angular-shaped, dilated ER |

| Oleic Acid | Inhibited | Not evident | Enriched with Oleic Acid | Normal |

| Linoleic Acid | Inhibited | Not evident | Enriched with Linoleic Acid | Normal |

| Control | Normal | None | Normal | Normal |

Data derived from in vitro studies on INS1 cells. nih.gov

Gastrointestinal Impact and Insulin Response: Research in animal models indicates that diets rich in saturated fats can have detrimental effects on gastrointestinal function and systemic metabolic regulation. A purified this compound-based high-fat diet (59% calories from fat) administered to male Wistar rats induced duodenal enterocyte apoptosis. This cellular damage was associated with a blunted gastric inhibitory polypeptide (GIP) and insulin-secretive response to an oral glucose load after 90 days, despite an initial increase in GIP secretion at 30 days. The reduction in circulating GIP levels observed over time could contribute to hypoinsulinemia and hyperglycemia, linking this compound-rich diets to impaired glucose homeostasis. nih.gov

Hepatic Steatosis and Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD/NAFLD): this compound is also associated with metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as nonalcoholic fatty liver disease (NAFLD). Elevated levels of serum this compound have been observed in individuals with MASLD. Studies have shown that treatment with fatty acid synthase (FASN) inhibitors, which reduce de novo lipogenesis (DNL), can lead to significant reductions in liver fat and serum this compound, suggesting its role as a marker or contributor to hepatic lipid accumulation. researchgate.net MASLD is characterized by the aberrant accumulation of neutral lipids, including triacylglycerols, in the liver and is strongly associated with metabolic syndrome, which includes conditions like hyperglycemia, obesity, and dyslipidemia. annualreviews.orgmdpi.comfrontiersin.org

This compound and Fatty Acid Metabolism in Disease Models

Disease models have been instrumental in elucidating the specific roles of this compound in fatty acid metabolism and its contribution to pathological states.

Contribution to Hepatic Triglycerides in NAFLD Models: Stable isotope tracer studies have provided detailed insights into the sources of hepatic triglyceride accumulation in NAFLD. In hypertriglyceridemic and hyperinsulinemic NAFLD patients, the use of [2H31]-tripalmitin as a tracer revealed that dietary fat contributed approximately 15% to hepatic triacylglycerol (TAG) and very low-density lipoprotein triacylglycerol (VLDL-TAG) in both fasting and fed states. The serum non-esterified fatty acid (NEFA) pool was identified as the primary contributor (59%) to hepatic TAG and VLDL-TAG. Furthermore, increased hepatic de novo lipogenesis (DNL) is a significant abnormality in NAFLD, contributing substantially to hepatic triglycerides, with studies showing a ~3.5-fold greater contribution of DNL to NEFA in NAFLD patients compared to BMI-matched controls. annualreviews.orgnih.gov

Table 2: Sources of Hepatic Triglycerides in NAFLD Patients

| Source | Contribution to Hepatic TAG | Contribution to VLDL-TAG |

| Serum Non-Esterified Fatty Acids (NEFA) | ~59% | ~59% |

| De Novo Lipogenesis (DNL) | ~25% | ~25% |

| Dietary Fat (via this compound tracer) | ~15% | ~15% |

Data derived from stable isotope tracer studies in NAFLD patients. annualreviews.orgnih.gov

In Vitro Models of Cellular Lipid Accumulation: Isolated rat hepatocytes serve as a powerful in vitro model to study cellular lipid synthesis and deposition. When incubated with palmitic acid, these cells demonstrated an almost exclusive synthesis of this compound. Unlike incubation with oleic acid, which resulted in typical cytoplasmic lipid droplets, palmitic acid led to the formation of peculiar crystalline spicules of this compound permeating the cytoplasm. These anisotropic, birefringent structures were associated with the smooth endoplasmic reticulum, providing a unique system to investigate the formation and development of crystalline triglycerides within living cells and their potential impact on cellular architecture. nih.gov

High-Fat Diet Induced Obesity Models: Purified this compound-based high-fat diets are commonly employed in rodent models to induce obesity and study associated metabolic dysfunctions. For instance, in a model of obese Wistar rats, a this compound-based high-fat diet (59% energy from fat) was used to investigate changes in body fat distribution, insulin sensitivity, and gut microbiota following surgical interventions. These models help in understanding the complex interplay between dietary saturated fats, obesity, and systemic metabolic alterations. diabetesjournals.org Similarly, zebrafish models induced with a short-term high-fat diet containing this compound are utilized to assess anti-obesity properties of various compounds, demonstrating increased triglyceride and cholesterol levels in these induced obese states. biomedpharmajournal.org

Table 3: Characteristics of High-Fat Diet (HFD) Models Using this compound

| Model System | Diet Composition (Fat) | Key Metabolic Outcomes | Research Focus |

| Wistar Rats | 59% calories from purified this compound | Insulin resistance, altered fat distribution (reduced intra-abdominal fat), gut microbiota remodeling | Effects of surgical interventions on obesity and insulin resistance |

| Zebrafish | Short-term high-fat diet (containing this compound) | Increased triglyceride and cholesterol levels | Anti-obesity properties of compounds |

Data compiled from studies utilizing this compound in high-fat diet models. diabetesjournals.orgbiomedpharmajournal.org

Crystallization Behavior and Polymorphism of Tripalmitin

Crystallization Kinetics and Morphology

The crystallization of Tripalmitin from its molten state is a multifaceted process governed by factors such as cooling rate, temperature, and the presence of other molecules. These factors influence the nucleation and growth of crystals, leading to the formation of different polymorphic forms with distinct physical properties.

Influence of Cooling Rates and Temperature

The rate at which molten this compound is cooled plays a crucial role in determining which polymorphic form crystallizes. researchgate.netresearchgate.net Generally, rapid cooling rates tend to favor the formation of less stable polymorphs, while slower cooling allows for the formation of more stable crystal structures. researchgate.net

Dynamic experiments have shown that at high cooling rates (e.g., 15 °C/min), the less stable α form is predominantly formed. researchgate.net Intermediate cooling rates (e.g., 2 °C/min) can lead to the formation of the β' phase, while very slow cooling rates (e.g., 0.5 and 0.1 °C/min) promote the crystallization of the most stable β form. researchgate.net Isothermal crystallization studies have further elucidated the temperature dependence of polymorph formation. The α form of this compound crystallizes at temperatures between 40 to 46 °C, and can coexist with the β' phase at the upper end of this range. researchgate.net The β' form is solely formed in the temperature range of 47 to 53 °C. researchgate.net To obtain the most stable β polymorph exclusively, crystallization temperatures of 54 °C and higher are required. researchgate.net

Table 1: Influence of Isothermal Temperature on this compound Polymorph Formation

| Isothermal Temperature (°C) | Predominant Polymorphic Form |

|---|---|

| 40 - 46 | α (coexists with β' at 46°C) |

| 47 - 53 | β' |

| ≥ 54 | β |

Polymorphic Forms (α, β', β) and Transformations

This compound exhibits three main polymorphic forms, denoted as α, β', and β, in order of increasing stability, melting point, and density. researchgate.net The α form is the least stable and has a hexagonal chain packing, while the β' form has an orthorhombic perpendicular chain packing, and the most stable β form has a triclinic parallel chain packing.

The different polymorphs have distinct melting points. The α form melts at approximately 45°C. jst.go.jpacs.org Upon heating, the α form can readily transform into the more stable β' or directly to the β form. acs.org A recrystallization process from the α form has been observed to commence around 44.6 °C, peaking at 45.2 °C. acs.org The β form of this compound has a melting point of approximately 66°C. jst.go.jp

These transformations between polymorphic forms are a key aspect of this compound's behavior. The transition from less stable to more stable forms is an exothermic process and can occur upon heating or over time. The rate of these transformations is slower than the initial crystallization rate for each respective polymorph at the same temperature. researchgate.net

Table 2: Melting Points of this compound Polymorphs

| Polymorphic Form | Melting Point (°C) |

|---|---|

| α | ~45 |

| β | ~66 |

Crystal Dimensions and Induction Period

The induction period for crystallization, which is the time required for the first crystals to become detectable, is highly dependent on temperature. researchgate.net For all polymorphic forms of this compound, the induction time increases as the crystallization temperature increases. researchgate.net This is because a higher degree of supercooling (the difference between the melting point and the crystallization temperature) provides a greater driving force for nucleation.

The morphology and dimensions of this compound crystals are also influenced by the crystallization conditions. Higher levels of this compound in a mixture can lead to the formation of larger crystals.

Mixture Effects on Crystallization

The crystallization of this compound is significantly affected by the presence of other triacylglycerols and minor components like monoacylglycerols. These additions can alter the crystallization kinetics, polymorphic behavior, and crystal morphology.

Binary and Ternary Mixtures with Other Triacylglycerols (e.g., Triolein (B1671897), Tristearin)

In binary mixtures with Triolein, the crystallization and melting temperatures of this compound decrease as the proportion of Triolein increases. jst.go.jpresearchgate.net In contrast, the crystallization and melting temperatures of Triolein remain relatively constant regardless of the mixture's composition. jst.go.jpresearchgate.net This suggests that in this compound/Triolein mixtures, the two components tend to crystallize independently. jst.go.jpresearchgate.net For instance, in a mixture of 10% this compound in Triolein, crystallization occurs between 31-36°C, while for 80% this compound, the range is 46-51°C. acs.org

The behavior of this compound in binary mixtures with Tristearin (B179404) is more complex. Studies on the isothermal crystallization of this compound-Tristearin mixtures have shown that the formation of α, β', and β polymorphs requires different degrees of subcooling. researchgate.net The α-form requires a small subcooling of less than 1.0°C, the β'-form requires a moderate subcooling of 3.5–8.5°C, and the β-form requires a large subcooling of 9.0–13.0°C below their respective melting temperatures for nucleation to occur. researchgate.net Concurrent crystallization of β and β′ polymorphs is not observed in these mixtures. researchgate.net

In ternary mixtures of this compound, Tristearin, and Triolein, the phase behavior is even more intricate, exhibiting eutectic behavior for the this compound-Tristearin blends. rsc.orgresearchgate.netnih.gov

Table 3: Isothermal Crystallization Temperature Ranges for this compound in Triolein

| This compound Concentration (wt%) | Isothermal Temperature Range (°C) |

|---|---|

| 10 | 31 - 36 |

| 20 | 35 - 40 |

| 40 | 41 - 46 |

| 60 | 43 - 48 |

| 80 | 46 - 51 |

| 100 | 47 - 52 |

Impact of Monoacylglycerols as Modifiers

The addition of monoacylglycerols can significantly modify the crystallization of this compound. tandfonline.com Monoacylglycerols can act as nucleating agents, accelerating the onset of crystallization. tandfonline.com The effectiveness of a monoacylglycerol in promoting crystallization can depend on its concentration. For example, the addition of 3% (w/w) of certain monoacylglycerols has been found to be the optimal proportion to promote the crystallization of this compound, while a 5% (w/w) addition can delay the process. tandfonline.com

The addition of monopalmitin (B16481), in particular, has been shown to accelerate the onset of crystallization and the crystal growth of this compound. At a 1% (w/w) concentration, the onset of crystallization was accelerated, and at 3% (w/w), both the onset and crystal growth were significantly accelerated. tandfonline.com However, the addition of 5% (w/w) of monopalmitin delayed the crystallization process. tandfonline.com

Concentration Gradients and Non-Ideality in Mixtures

In the study of fat crystallization, thermodynamic models often assume ideal mixing behavior to predict phase equilibria and melting points. However, research into mixtures containing this compound reveals significant deviations from this ideal behavior. These discrepancies can stem from true thermodynamic non-ideality, where interactions between different molecules in the mixture are not equivalent, or from kinetic phenomena such as the formation of concentration gradients in the liquid phase during crystallization.

Investigations into the isothermal crystallization of this compound (PPP) and triolein (OOO) mixtures have shown that observed melting points can be higher than those predicted by the Hildebrand equation for ideal solutions. acs.org Rather than being a result of thermodynamic non-ideality, this deviation has been attributed to the formation of concentration gradients in the liquid phase surrounding the growing crystals. acs.org As this compound crystallizes out of the triolein-rich melt, the liquid at the solid-liquid interface becomes depleted of the crystallizing component (this compound). This creates a localized concentration gradient, and for melting to occur, diffusion must equilibrate this gradient, which can require more time and result in an apparent elevation of the melting temperature. lboro.ac.uk

This process has been visually observed through hot-stage microscopy, where mixed PPP/OOO samples crystallize with two distinct regions: an outer ring of the β′ polymorph and an inner circle of the more stable β polymorph. acs.org The transformation from the metastable β′ form to the stable β form occurs via a solvent- or melt-mediated process, driven by the difference in solubility between the two polymorphs. acs.orglboro.ac.uk

In mixtures of this compound with other high-melting-point fats like tristearin (SSS), both kinetic and thermodynamic non-ideality are evident. Studies on this compound-tristearin blends show that crystallization kinetics are significantly affected by mass transfer resistances. researchgate.net Blends with near-equivalent compositions (e.g., 50% tristearin) crystallize more slowly than those rich in one of the components. This behavior is not fully explained by thermodynamic driving forces alone and strongly suggests that the diffusion of molecules through the melt to the crystal surface, a process impeded by concentration gradients, plays a crucial role. researchgate.net

Furthermore, these mixtures exhibit non-ideal behavior in the solid phase. The β polymorphs of this compound and tristearin are immiscible, leading to demixing and the formation of a two-phase solid state composed of this compound-rich and tristearin-rich β phases. researchgate.net The formation of concentration gradients has also been noted during the crystallization of the α-form in these blends. researchgate.net

The following table summarizes research findings on the polymorphic behavior of this compound-tristearin mixtures, indicating the required subcooling for different crystal forms to nucleate from the melt.

| Polymorph | Required Subcooling (ΔT below polymorph melting point) | Enthalpy of Crystallization (kJ/kg) | Notes |

|---|---|---|---|

| α-form | Small (<1.0°C) | N/A | Least stable, most loosely packed form with a lower activation energy of formation. researchgate.net |

| β′-form | Moderate (3.5–8.5°C) | 140–170 | Forms preferentially at intermediate temperatures. researchgate.net |

| β-form | Large (9.0–13.0°C) | 162–192 | Most stable and closely packed form. researchgate.net |

The table below contrasts the observations from different analytical methods for the this compound-triolein system, highlighting the role of concentration gradients.

| Analytical Method | Observation | Interpretation |

|---|---|---|

| Hot Stage Microscopy (HSM) / Differential Scanning Calorimetry (DSC) | Melting points are higher than predicted by ideal models. acs.org | Apparent non-ideality attributed to kinetic effects of concentration gradients in the liquid phase. acs.org |

| Nuclear Magnetic Resonance (NMR) | Solid fat content melting profiles are close to ideal predictions. acs.org | Reflects the bulk thermodynamic behavior, which is less influenced by localized, transient concentration gradients. acs.org |

Advanced Methodologies and Analytical Approaches in Tripalmitin Research

Spectroscopic and Calorimetric Techniques

Spectroscopic and calorimetric methods are fundamental for characterizing the thermal and structural properties of Tripalmitin polymorphs.

Differential Scanning Calorimetry (DSC) is an invaluable technique for investigating the polymorphism, melting points, and heat of fusions of this compound. shimadzu.com this compound typically exhibits three main polymorphic forms: alpha (α), beta-prime (β'), and beta (β), which possess increasing thermodynamic stability and higher melting points. jst.go.jpjst.go.jp

The α-form of this compound generally melts around 45 °C, while the more stable β-form melts at approximately 66 °C. jst.go.jpjst.go.jp DSC studies have shown that the enthalpy of fusion for the metastable α-form of this compound is approximately 108.4 kJ·mol⁻¹ at its melting point of 318 K, whereas the stable β-form exhibits a higher enthalpy of fusion of 177.2 kJ·mol⁻¹ at 339.01 K. researchgate.net

DSC is also extensively used to study the crystallization kinetics of this compound. Research indicates that the α, β', and β-forms require varying degrees of subcooling below their respective melting temperatures for nucleation to occur. Specifically, α-forms require small subcooling (<1.0 °C), β'-forms require moderate subcooling (3.5–8.5 °C), and β-forms require large subcooling (9.0–13.0 °C). researchgate.netresearchgate.netsidalc.net Concurrent crystallization of β and β' polymorphs has not been observed. researchgate.netsidalc.net The β polymorphs typically exhibit sharper heat flow exotherms compared to β', attributed to higher crystallization driving forces. sidalc.net

In binary mixtures, such as this compound/Triolein (B1671897) (PPP/OOO) and this compound/Tristearin (B179404) (PPP/SSS) systems, DSC helps elucidate complex phase behaviors. For instance, in PPP/OOO mixtures, the crystallization and melting temperatures of this compound decrease with decreasing this compound fraction. jst.go.jp DSC can reveal multiple crystallization events, as seen in 50–80% tristearin samples, which were attributed to the demixing of this compound-rich and tristearin-rich β phases. researchgate.netresearchgate.netsidalc.net

Table 1: Thermal Properties of this compound Polymorphs by DSC

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (kJ·mol⁻¹) | Subcooling for Nucleation (°C) |

| α | ~45 jst.go.jpjst.go.jp | 108.4 (at 318 K) researchgate.net | <1.0 researchgate.netresearchgate.netsidalc.net |

| β' | - | 140–170 (kJ/kg) researchgate.net | 3.5–8.5 researchgate.netresearchgate.netsidalc.net |

| β | ~66 jst.go.jpjst.go.jp | 177.2 (at 339.01 K) researchgate.net | 9.0–13.0 researchgate.netresearchgate.netsidalc.net |

Pulsed Nuclear Magnetic Resonance (NMR) is a widely used technique for determining the solid fat content (SFC) in this compound and lipid systems containing it. acs.orgcapes.gov.broup.comoup.com This method measures the ratio of solid to liquid protons in a sample, providing a rapid and non-destructive way to quantify the solid phase. acs.orgcapes.gov.br

Studies on this compound/Triolein mixtures have utilized pulsed NMR to measure SFC profiles, which were found to be close to ideal predictions, in contrast to some deviations observed with Hot Stage Microscopy (HSM) and DSC. researchgate.netacs.orglboro.ac.uk The precision of the pulsed NMR "weight" method for SFC determination is reported to be 0.3%, and the "direct" method 0.7%, indicating its reliability. capes.gov.broup.comoup.com

Beyond SFC, deuterium (B1214612) NMR has been employed to study molecular motions in solid this compound, revealing that motions in the β-form (triclinic subcell) are more restricted than in the β' (orthorhombic) or α (hexagonal) forms. acs.org This demonstrates NMR's capability to provide insights into the molecular structure and dynamics of different this compound polymorphs.

Microscopy and Imaging Techniques

Microscopy and imaging techniques offer direct visual observation of crystal morphology, growth, and polymorphic transformations, complementing the thermal data obtained from DSC and NMR.

Hot Stage Microscopy (HSM) allows for the direct, real-time observation of this compound's crystallization kinetics and polymorphic transformations as a function of temperature. researchgate.netacs.orglboro.ac.uknih.govacs.orgnishkaresearch.com This technique is particularly useful for visualizing the formation and growth of different crystal forms.

For instance, HSM has been used to observe the crystallization of the α-form of this compound from the melt. nih.gov It can also capture polymorphic transformations, such as the conversion of the β' polymorph to the β polymorph in this compound/Triolein systems, which occurs via dissolution through a narrow liquid interface region between the two crystals. researchgate.netacs.orglboro.ac.uk Pure this compound crystallization often results in well-formed circular crystals with no internal cavities, a distinct morphology compared to more complex lipid mixtures like palm oil. lboro.ac.uk HSM is also effective for determining sample melting points by directly observing the definitive end of melting. acs.org

Polarized Light Microscopy (PLM) is a powerful tool for investigating the crystallization behavior and polymorphism of this compound by exploiting the birefringent properties of its crystalline forms. researchgate.netresearchgate.netnih.govnih.govdgfett.demdpi.com Different polymorphic forms of this compound (α, β', and β) exhibit distinct morphologies under PLM, allowing for their identification and differentiation. researchgate.netnih.govdgfett.de

For example, the α-form of this compound often shows a bright spherulitic pattern due to fast heterogeneous nucleation. dgfett.de Upon recrystallization from the α-form, β' and β crystals can be observed, with a predominance of the β-form. nih.govdgfett.de The β-form, when obtained via recrystallization from the α-form, can display large, leaflike lamellar structures. dgfett.de PLM has also been instrumental in observing solid-solid transformations of unstable α and β' forms into the more stable β forms, noting that the β form transformed from the α form often retains the original morphology of the α form. researchgate.net This technique provides valuable insights into the microstructural organization of this compound in various formulations. nih.gov

Scanning Electron Microscopy (SEM) is utilized to analyze the morphology, structure, and surface characteristics of this compound crystals and this compound-containing materials, including scaffolds. nih.govresearchgate.netunipa.itdss.go.thnih.govresearchgate.netdntb.gov.uanih.gov

In studies focusing on this compound crystals, SEM images have revealed spherulitic structures, particularly under metastable conditions or low supersaturation. dss.go.th For instance, this compound crystals recovered by filtration have shown distinct spherulite morphologies. dss.go.th SEM is also crucial in characterizing this compound-based nanoparticles, such as those used for drug delivery. This compound nanoparticles (Tripalm-NPs) have been observed by SEM to have an anisometric spherical shape, with sizes typically in the range of 210-220 nm. researchgate.net

Furthermore, SEM plays a vital role in the analysis of scaffolds, including those where this compound or related lipids might be components. It is commonly used to examine scaffold morphology, pore characteristics, and the attachment and spreading of cells on the scaffold surface in tissue engineering applications. unipa.itnih.govresearchgate.netnih.gov While specific studies directly linking this compound as a scaffold component and its SEM analysis are less common in the provided results, SEM's general utility in characterizing lipid-based structures and their integration into scaffolds makes it a relevant technique for this compound research in this context.

Chromatographic and Mass Spectrometric Analysis

Chromatographic and mass spectrometric techniques are indispensable for the comprehensive analysis of this compound, providing high-resolution separation and sensitive detection capabilities.

High-Performance Liquid Chromatography (HPLC) is extensively utilized for the analysis of this compound and its hydrolysis products, offering a robust method for monitoring enzymatic reactions and product purity. HPLC, often coupled with detectors such as evaporative light scattering detection (ELSD) or refractive index detection, enables the separation and quantification of various lipid classes. For instance, normal-phase HPLC with low-temperature ELSD (LT-ELSD) has been successfully applied to analyze this compound hydrolysis products, allowing for the distinct separation of this compound, 1,3-dipalmitin, 1,2-dipalmitin, palmitic acid, monopalmitin (B16481), and glycerol (B35011). nih.gov

An isocratic reversed-phase HPLC method, employing a C18 column and a mobile phase of acetonitrile/chloroform (B151607)/acetic acid (50:50:1, vol/vol/vol), has been developed to monitor the lipase-catalyzed hydrolysis of solid triglycerides like this compound. This method effectively separates free fatty acids, monoglycerides, diglycerides, and unreacted triglycerides, with analysis times as short as 7 minutes. atamankimya.com In some studies, only palmitic acid and unreacted this compound were observed as hydrolysis products, indicating the specificity of certain enzymatic conditions. atamanchemicals.com The ability to control the pH during derivatization further allows HPLC to selectively determine free fatty acids in the presence of other lipid classes. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely adopted technique for the quantitative analysis of fatty acids derived from this compound. Prior to GC-FID analysis, triglycerides are typically derivatized into fatty acid methyl esters (FAMEs) to enhance their volatility and improve separation efficiency. Common derivatization methods involve boron trifluoride in methanol (B129727) or 5% aqueous sulfuric acid in methanol. nih.govnih.govlipidmaps.org

GC-FID provides a reliable means to quantify major fatty acids, such as palmitic acid, which is the sole fatty acid component of this compound. The method is rigorously validated for parameters including linearity, precision, accuracy, and specificity. nih.govlipidmaps.org Response factors (RFs) are crucial for accurate quantification. For this compound, a response factor of 3.14 has been reported, while palmitic acid exhibits an RF of approximately 3.2. fishersci.ca GC-FID can also be used to determine the content of this compound and glycerol-1,3-dipalmitate in reaction mixtures. lipidmaps.org

The following table presents typical response factors for this compound and palmitic acid as determined by GC-FID:

| Compound | Response Factor (RF) |

| This compound | 3.14 fishersci.ca |

| Palmitic Acid | ~3.2 fishersci.ca |

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is a powerful and highly sensitive analytical tool, particularly valuable for tracer studies involving this compound. This technique measures the stable isotope enrichment (e.g., 13C) in specific compounds, enabling detailed investigations into metabolic pathways and origins. charchem.orgsigmaaldrich.comymdb.canih.gov

GC-C-IRMS allows for the detection of very low 13C enrichment, with reported measurements as low as 0.009 mole percent excess (MPE) for palmitate. charchem.org It has been successfully applied to study triglyceride metabolism in humans, tracking the metabolic fate of oral triglyceride loads labeled with [1,1,1-13C3]this compound. charchem.orgwikidata.orgmitoproteome.org This involves measuring the enrichment of labeled palmitate in nonesterified fatty acids (NEFA) and triglycerides (TG) after their conversion to methyl derivatives. charchem.org Furthermore, GC-C-IRMS has been used to determine the amounts and nature of 13C lipids excreted in stools following the administration of labeled this compound and triolein, analyzing FAMEs from various lipid fractions. wikidata.orgmitoproteome.org The technique's ability to couple GC separation with isotopic analysis via a combustion module, converting compounds to N2 or CO2, ensures accurate and precise measurements of both concentration and isotopic enrichment. nih.govnih.govnih.gov

High-Resolution Accurate Mass Tandem Mass Spectrometry (HR/AM-MS/MS) plays a critical role in lipidomics research involving this compound, providing unparalleled precision in mass measurement and enabling comprehensive structural elucidation of complex lipid species. Systems such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers are commonly employed for this purpose. jkchemical.comuni.luuni.lusigmaaldrich.comwikipedia.orginvivochem.com

HR/AM-MS/MS facilitates the identification of a vast array of lipid species in biological samples, offering high confidence in identification due to mass accuracy typically better than 5 ppm. jkchemical.com This capability is essential for untargeted screening and identifying unknown compounds, as the exact mass data reliably provides elemental composition. wikipedia.org It can effectively distinguish between molecules that share the same nominal mass but possess different chemical formulas. sigmaaldrich.com In the context of this compound, MS2 fragmentation of its ammonium (B1175870) adduct typically yields the diglyceride ion [(M + NH4) − NH3 − FA]+ as the primary product for saturated triacylglycerols. flybase.org The application of HR/AM-MS/MS in lipidomics extends to screening lipid components from diverse bio-resources, ensuring food safety and quality, and evaluating the bio-function and nutritional levels of various lipid species. invivochem.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a computational lens through which to understand the intricate structural and dynamic behaviors of this compound at an atomic and molecular level.

Molecular Dynamics (MD) simulations are powerful computational tools used to investigate the structural dynamics, interactions, and phase behavior of this compound and other lipid systems. These simulations offer atomistic or coarse-grained descriptions, providing insights that are challenging to obtain experimentally. nih.govwikidata.orgfishersci.ca

MD simulations have been employed to study the internal structure of solid lipid nanoparticles (SLNs) that incorporate triglycerides like this compound. nih.govwikidata.org By comparing simulated liquid and solid aggregates of this compound, researchers can understand how lipid morphology changes across different systems, which is crucial for comprehending mechanisms related to drug encapsulation and release from SLNs. nih.govwikidata.org

Beyond structural insights, MD simulations are used to explore the phase behavior of monoacid triacylglycerides (TAGs), including this compound, as a function of temperature and pressure. These studies examine properties such as densities and self-diffusion coefficients, revealing how external conditions impact lipid organization and mobility. fishersci.cauni.lu For instance, simulations have shown that applying pressure significantly increases densities and reduces the diffusion of TAG molecules, suggesting its importance in processing and crystallizing TAGs. fishersci.ca

MD simulations have also been applied to model the crystallization of this compound, including in binary mixtures with other triglycerides like tristearin. nih.gov Coarse-grained models, such as those utilizing the Martini forcefield, are particularly useful for simulating self-assembled lipid nanoparticles composed of this compound in aqueous environments. These simulations indicate that at physiological temperatures (e.g., 310 K), the structure of these lipid nanoparticles resembles a liquid droplet with high lipid mobility. wikipedia.orgchemspider.com Such simulations can also reveal the self-assembly processes and conformational transitions that this compound triglycerides undergo. wikidata.org

Coarse-Grained Molecular Dynamics (CGMD) for Bilayer Systems

Coarse-Grained Molecular Dynamics (CGMD) is a computational technique that significantly expands the time and length scales accessible in molecular simulations compared to traditional all-atom molecular dynamics. researchgate.netmdpi.com This is achieved by reducing the number of degrees of freedom in a system, where multiple atoms are grouped together and represented as single "superatoms" or "beads." mdpi.comacs.org This reduction in complexity allows for the simulation of larger systems and longer timescales, which is crucial for studying phenomena like protein aggregation or the dynamics of lipid membranes. mdpi.com

In the context of this compound research, CGMD has proven valuable for investigating its behavior within bilayer systems. The Martini force field is a widely adopted coarse-grained model frequently utilized for simulating lipid bilayers. researchgate.netnih.gov Studies have employed CG models for this compound (often denoted as PPP) to explore aspects such as triglyceride crystallization and the behavior of binary mixtures, for instance, with tristearin (SSS). researchgate.net These simulations have provided insights into the structural organization and phase transitions of these lipid systems. researchgate.net

Molecular Docking for Enzyme-Substrate Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand (such as this compound) when it is bound to a protein (such as an enzyme) to form a stable complex. lupinepublishers.com This technique involves sampling various conformations of the ligand within the enzyme's active site and then scoring these conformations to identify the most stable binding pose, typically indicated by the most negative binding energy value. lupinepublishers.com This approach is instrumental in elucidating the molecular interactions that govern enzyme-substrate specificity and catalysis.

This compound has been a key substrate in molecular docking investigations, particularly concerning its interactions with lipases. Lipases are enzymes that catalyze the hydrolysis of long-chain triglycerides, and understanding their interaction with substrates like this compound is vital for various industrial and bioremediation applications. lupinepublishers.comlupinepublishers.com

Research has utilized molecular docking to study the binding of this compound to fungal lipases, such as those from Mucor circinelloides and Rhizopus oryzae, which are relevant in the degradation of palm oil effluent. lupinepublishers.comlupinepublishers.comresearchgate.net These studies revealed that this compound binds within the funnel-shaped active site of these lipases, with interactions often stabilized by hydrogen bonds, typically with bond lengths around 2.50 Å. lupinepublishers.comlupinepublishers.com

Detailed research findings from molecular docking studies involving this compound and various lipases are presented below. For instance, the interaction of Rhizopus oryzae ZAC3 (RoZAC3) lipase (B570770) with this compound, along with other triacylglycerols, has been quantified by binding energies. nih.gov Similarly, studies involving Candida rugosa lipase (BCL) have provided insights into its substrate preferences. mdpi.com

Table 1: Molecular Docking Binding Energies for this compound and Other Triacylglycerol Substrates with Lipases

| Enzyme Source | Substrate | Binding Energy (kcal·mol⁻¹) | Reference |

| Candida rugosa lipase (BCL) | This compound | -5.4 | mdpi.com |

| Rhizopus oryzae ZAC3 lipase (RoZAC3) | This compound | -5.27 | nih.gov |

| Rhizopus oryzae ZAC3 lipase (RoZAC3) | Tributyrin | -5.37 | nih.gov |

| Rhizopus oryzae ZAC3 lipase (RoZAC3) | Triolein | -5.77 | nih.gov |

Note: The values presented in this table are derived from molecular docking simulations and represent the calculated binding affinities between the specified enzymes and substrates. Lower (more negative) binding energy values generally indicate stronger interactions.

Molecular docking analysis has helped to explain the specificity of lipases, such as the observation that BCL has a higher preference for interacting with oleic acid (binding energy -6.5 kcal·mol⁻¹) compared to this compound (-5.4 kcal·mol⁻¹), which influences reaction rates in processes like acidolysis. mdpi.com This computational approach provides critical information for understanding and potentially engineering enzyme-substrate interactions at a fundamental level.

Biotechnological and Engineering Applications of Tripalmitin

Enzymatic Modification and Biocatalysis

Enzymatic modification and biocatalysis represent a cornerstone of tripalmitin's utility, leveraging the specificity of enzymes, primarily lipases, to synthesize novel lipid structures or optimize reaction conditions ocl-journal.orgresearchgate.net. Lipases are highly versatile biocatalysts capable of hydrolysis, alcoholysis, esterification, interesterification, aminolysis, and acidolysis, targeting fats, synthetic triglycerides, and natural oils researchgate.net.

This compound serves as a crucial substrate in the enzymatic synthesis of structured lipids (SLs), particularly human milk fat substitutes (HMFS). HMFS are designed to mimic the fatty acid composition and positional distribution of human milk fat, which is characterized by a high proportion of palmitic acid at the sn-2 position and unsaturated fatty acids at the sn-1,3 positions mdpi.comresearchgate.netnih.gov. This specific structure is vital for efficient fatty acid and calcium absorption in infants itu.edu.tr.

Enzymatic acidolysis and interesterification reactions, often catalyzed by sn-1,3-specific lipases, are commonly employed for HMFS production using this compound. For instance, commercial immobilized sn-1,3-specific lipase (B570770), Lipozyme RM IM (from Rhizomucor miehei), has been used in acidolysis reactions between this compound, hazelnut oil fatty acids, and stearic acid to produce SLs resembling human milk fat itu.edu.tracs.org. Studies have investigated the effects of substrate molar ratio, reaction temperature, and reaction time on the incorporation of desired fatty acids like oleic and stearic acids itu.edu.tr.

Research Findings on HMFS Synthesis using this compound:

| Biocatalyst | Substrates | Reaction Type | Key Conditions | Oleic Acid Incorporation | sn-2 Palmitic Acid | Source |

| Lipozyme RM IM | This compound, Hazelnut Oil Fatty Acids, Stearic Acid | Acidolysis | 65 °C, 24 h, 1:12:1.5 (this compound/Hazelnut Oil FA/Stearic Acid molar ratio) | 47.1% itu.edu.tr | Not specified for this condition | itu.edu.tr |

| Burkholderia cepacia lipase (BCL) immobilized in silica | This compound, Oleic Acid | Acidolysis (solvent-free) | Optimized: 58 °C, 4:1 (Oleic Acid/Tripalmitin molar ratio), 48 h, 5% enzyme load | ~28 mol.% mdpi.com | Not specified for this condition | mdpi.com |

| Aspergillus oryzae lipase (AOL) immobilized on D3520 resin | Palm stearin (B3432776) (containing this compound), Oleic Acid | Acidolysis | Optimized: 65 °C, 1:8 (Palm Stearin/OA molar ratio), 8% enzyme load, 3.5% water content, 1-1.5 h | Not specified for OA incorporation, but 45.65% C52 production | 55.08% plos.org | plos.org |

| Candida lipolytica lipase immobilized on magnetic multi-walled carbon nanotubes | This compound, Oleic Acid | Acidolysis | Optimized: 2% water, 20% enzyme, 6:1 (Oleic Acid/Tripalmitin molar ratio), 50 °C | 46.5% OPO content mdpi.commdpi.com | Not specified for this condition | mdpi.commdpi.com |

| Rhizomucor miehei lipase (RML) | This compound (PPP), Oleic Acid (OA) | Enzymatic acidolysis (two-step) | Not specified for overall conditions | 55.43% sn-1,3 position OA incorporation mdpi.comresearchgate.net | Not specified for this condition | mdpi.comresearchgate.net |

A two-step enzymatic process has also been developed to achieve higher purities and yields of structured triglycerides. This involves first subjecting this compound to lipase-catalyzed alcoholysis with ethanol (B145695) to yield sn-2-monopalmitin, which can then be isolated by crystallization. In the second step, this monoglyceride is esterified with oleic acid to produce the desired structured triacylglycerol (sTAG), such as Betapol™, which contains oleic acid at the sn-1 and sn-3 positions and palmitic acid at the sn-2 position ocl-journal.orgocl-journal.org.

Enzyme immobilization is a critical technique for enhancing the efficiency and reusability of biocatalysts in industrial applications. This compound, as a substrate or component in reaction systems, is often involved in processes where immobilized enzymes are utilized. Immobilization methods, such as covalent bonding, physical adsorption, cross-linking, and microencapsulation/entrapment, aim to increase enzyme activity, stability, and facilitate recovery, thereby reducing production costs and enabling scale-up mdpi.comresearchgate.net.

Studies have shown that immobilized lipases exhibit improved performance in the synthesis of structured lipids. For example, Burkholderia cepacia lipase immobilized in silica, prepared with aprotic ionic liquid, demonstrated high acidolysis activity for HMFS production mdpi.com. Similarly, Aspergillus oryzae lipase (AOL) immobilized on a polystyrene-based hydrophobic resin (D3520) showed a significant 49.54-fold increase in specific lipase activity compared to the free enzyme, and its activity and stability were maintained during reuse plos.org. The optimization of immobilization conditions, including time course, initial protein concentration, and solution pH, is crucial for achieving high efficiency and desired regiospecificity plos.org.

Examples of Enzyme Immobilization and Performance with relevance to this compound-related reactions:

| Enzyme | Immobilization Method/Carrier | Effect on Activity/Stability | Application/Relevance | Source |

| Burkholderia cepacia lipase (BCL) | Silica (covalent binding with aprotic ionic liquid) | Highest acidolysis activity mdpi.com | HMFS production with this compound mdpi.com | mdpi.com |

| Aspergillus oryzae lipase (AOL) | Polystyrene-based hydrophobic resin D3520 | 49.54-fold increase in specific lipase activity; maintained activity/stability during reuse plos.org | Synthesis of 1,3-dioleoyl-2-palmitoylglycerol (B22191) (OPO) from palm stearin (containing this compound) and oleic acid plos.org | plos.org |

| Rhizomucor miehei lipase (RML) | Magnetic multi-walled carbon nanotubes (mMWCNTs) or magnetic Fe₃O₄ nanoparticles | Effective biocatalyst for OPO-rich structured lipids; improved stability mdpi.com | Two-step enzymatic acidolysis of this compound and oleic acid mdpi.com | mdpi.com |

| Candida lipolytica lipase (CLL) | Magnetic multi-walled carbon nanotubes (mMWCNTs) | Better activity and stability than Lipozyme RM IM; 1.5-fold higher OPO content after 20 cycles nih.gov | Interesterification between this compound and oleic acid nih.gov | nih.gov |

Biomaterial and Drug Delivery Systems

This compound's properties, including its biocompatibility and solid nature at physiological temperatures, make it suitable for applications in biomaterial and drug delivery systems.

This compound is frequently utilized as a solid lipid matrix in the formulation of Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers (50–1000 nm) made from solid lipids, designed to overcome limitations of traditional carriers like polymeric nanoparticles and liposomes mdpi.comnih.govresearchgate.net. They offer advantages such as low toxicity, large surface area, prolonged drug release, superior cellular uptake, and improved drug solubility and bioavailability mdpi.comresearchgate.net.

When the lipid matrix consists of similar molecules like this compound or tristearin (B179404), a highly ordered crystal structure with few imperfections can be formed, which can influence drug loading and release nih.govresearchgate.net. This compound has been used in SLN formulations for encapsulating and releasing various drugs, including antipsychotic drugs like clozapine (B1669256) and local anesthetics such as mepivacaine (B158355) researchgate.netscilit.com. For instance, mepivacaine-loaded SLNs formulated with this compound achieved a particle size of 87.9 nm with an entrapment efficiency of 99% researchgate.net.

Examples of this compound in SLN Formulations:

| Drug Encapsulated | Lipid Matrix Components | Key Characteristics of SLNs | Source |

| Mepivacaine | This compound | Particle size: 87.9 nm; Polydispersity index: 0.14; Entrapment efficiency: 99% researchgate.net | researchgate.net |

| Clozapine | Trimyristin, this compound, Tristearin | Particle size and zeta potential measured; hot homogenization followed by ultrasonication researchgate.net | researchgate.net |

| Stavudine, Delavirdine, Saquinavir | Compritol 888 ATO, this compound, Cacao butter | Used for encapsulating and releasing these drugs scilit.com | scilit.com |

Biomaterial scaffolds are three-dimensional porous structures that serve as templates for tissue regeneration, guiding the growth of new tissue by providing structural support and biochemical cues for cell attachment, proliferation, and differentiation researchgate.netmdpi.comresearchgate.netnih.gov. While the provided search results extensively discuss the general properties and fabrication techniques of biomaterial scaffolds and the types of materials used (e.g., chitosan, collagen, alginate, polyglycolic acid, polylactic acid, polycaprolactone) researchgate.netmdpi.comresearchgate.netnih.govmdpi.com, direct research findings explicitly detailing the integration of this compound as a primary structural component in biomaterial scaffolds for tissue engineering are not widely reported in the provided snippets.

However, as a biocompatible lipid, this compound could potentially be considered as a component in composite biomaterials or as a lipid-based additive to modulate scaffold properties, given its use in other biomedical applications like drug delivery systems (SLNs) mdpi.comnih.govresearchgate.netresearchgate.netscilit.com. Its solid nature at physiological temperatures might lend itself to creating stable lipid phases within more complex scaffold architectures, potentially influencing mechanical properties or providing a reservoir for growth factors or other bioactive molecules. Further research would be needed to explore its direct structural integration and functional benefits within tissue engineering scaffolds.

Industrial Biotechnology Research

Industrial biotechnology leverages enzymes and microorganisms to produce value-added chemicals from renewable sources, offering more sustainable alternatives to traditional chemical processes by reducing energy consumption, greenhouse gas emissions, and waste generation nih.gov. This compound plays an indirect but significant role in this field, primarily through its involvement in enzyme-catalyzed processes that are scalable for industrial production.

The enzymatic modification of lipids, including this compound, is a key area within industrial biotechnology, particularly in the food, pharmaceutical, and chemical industries researchgate.netnih.govamazon.com. For example, the large-scale production of structured lipids, such as HMFS, relies on optimized enzymatic reactions involving this compound as a substrate ocl-journal.orgnih.govocl-journal.org. The development of robust and reusable immobilized enzymes, as discussed in Section 5.1.2, directly contributes to the economic viability and industrial adoption of these biotechnological processes mdpi.comresearchgate.net. Research in this area focuses on improving catalytic efficiency, enzyme stability, and process optimization for large-scale manufacturing nih.govmdpi.comresearchgate.net.

Furthermore, the application of this compound in pharmaceutical excipients and controlled-release drug formulations through SLNs also falls under the umbrella of industrial biotechnology research, aiming to develop more effective and stable drug products chemimpex.commdpi.comnih.govresearchgate.netresearchgate.net.

Optimization of Industrial Processes (e.g., Fractionation)

This compound (PPP), a trisaturated triacylglycerol (TAG), plays a pivotal role in the optimization of industrial fat and oil fractionation processes due to its distinct crystallization behavior and relatively high melting point compared to other common triglycerides nih.govannualreviews.orgcore.ac.uk. Fractionation, a widely utilized technique in the edible oil industry, aims to separate fats and oils into fractions with differing physical properties, typically based on their melting points, through controlled cooling and crystallization followed by mechanical separation core.ac.ukaocs.org. The efficiency and yield of these processes are significantly influenced by the crystallization kinetics and polymorphic transitions of the constituent TAGs, particularly this compound.

Impact of Process Parameters on this compound Crystallization

The optimization of industrial fractionation processes involving this compound often focuses on controlling key parameters such as temperature, cooling rate, and the presence of solvents or minor components.

Table 1: Optimized Conditions for this compound-Rich Fractionation from Palm Stearin by Acetone Fractionation

| Parameter | Target Value | Correlation with PPP Purity | Correlation with PPP Content |

| This compound (PPP) Purity | > 92% | Positive | N/A |

| This compound (PPP) Content | > 225 g kg⁻¹ palm stearin | N/A | Negative |

| Fractionation Temperature (X₁) | 25, 30, 35 °C (range) | Positive | Negative |

| Palm Stearin to Acetone Ratio (X₂) | 1:3, 1:6, 1:9 (range) | Positive | Negative |

Table 2: Influence of Cooling Rate on Crystallization Parameters in this compound-Containing Systems

| Cooling Rate (°C/min) | Effect on Crystallization Temperature (T_c) | Effect on Crystallization Enthalpy (ΔH) | Crystal Size/Energy Required |

| High | Decreases | Increases | Larger crystals, more energy required for crystallization unal.edu.co |

| Low | Increases (relative to high rate) | Decreases (relative to high rate) | Allows for formation of stable β-phase, less pronounced differences in d-spacing rsc.org |

Influence of this compound and Minor Components on Crystallization Behavior

This compound itself can act as a crystallization modifier, influencing the behavior of other triglycerides in a mixture annualreviews.org. Its addition can increase the crystallization temperature of other oils, such as coconut oil, although it may not alter their polymorphic pattern researchgate.netscilit.com. Higher concentrations of this compound have been shown to produce larger crystals, reduce the induction period for crystallization, and result in a higher final solids content researchgate.net.

Polymorphism and Industrial Relevance

The polymorphic forms of this compound (α, β', β) are crucial in determining the physical properties of the fat fractions. The α-form is typically the first to crystallize upon cooling, often transforming into the more stable β' or β forms unal.edu.corsc.orgacs.org. The β'-form is particularly desirable in many food applications, such as margarines and shortenings, due to its fine, smooth texture and plasticity nih.gov. However, the transition from α to β' can be slow, which is a consideration in industrial processing nih.gov. Understanding and controlling these polymorphic transitions through optimized cooling profiles and the strategic use of additives is essential for producing fat fractions with desired functional properties and stability.

Q & A

Q. How to assess bias in in vivo studies of this compound’s pharmacokinetics?

- Methodological Answer : Apply SYRCLE’s risk-of-bias tool for animal studies. Criteria include randomization, blinding, and allocation concealment. For publication bias, construct funnel plots using standardized mean differences (SMDs) and test asymmetry via Egger’s regression .

Ethical & Reproducibility Considerations

Q. What documentation standards ensure reproducibility of this compound formulation protocols?

- Methodological Answer : Follow the Beilstein Journal’s guidelines: report batch-specific details (e.g., lipid purity, supplier), process parameters (homogenization pressure, cycles), and storage conditions. Deposit raw DSC/XRD spectra in repositories like Zenodo with DOIs .

Q. How to align this compound research with FINER (Feasible, Novel, Ethical, Relevant) criteria?

- Methodological Answer : Use PICO framework to structure questions: Population (e.g., SLNs), Intervention (this compound concentration), Comparison (control lipids), Outcome (encapsulation efficiency). For ethics, obtain Institutional Review Board (IRB) approval for animal studies and declare conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.